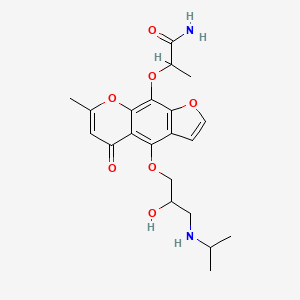
Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- is a complex organic compound that belongs to the class of furobenzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- typically involves multiple steps, including the formation of the furobenzopyran core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Psoralens: Known for their photoreactive properties and use in phototherapy.
Coumarins: Widely studied for their anticoagulant and anti-inflammatory properties.
Uniqueness
Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- stands out due to its unique combination of functional groups and potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
CAS No. |
130919-40-3 |
|---|---|
Molecular Formula |
C21H26N2O7 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-7-methyl-5-oxofuro[3,2-g]chromen-9-yl]oxypropanamide |
InChI |
InChI=1S/C21H26N2O7/c1-10(2)23-8-13(24)9-28-17-14-5-6-27-18(14)20(30-12(4)21(22)26)19-16(17)15(25)7-11(3)29-19/h5-7,10,12-13,23-24H,8-9H2,1-4H3,(H2,22,26) |
InChI Key |
IKQDBMDVVAYHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C(=C2O1)OC(C)C(=O)N)OC=C3)OCC(CNC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


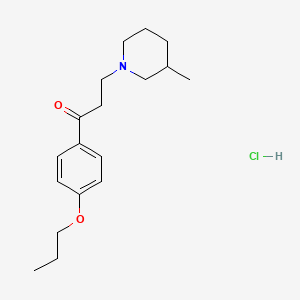
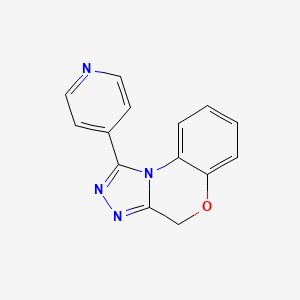
![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)
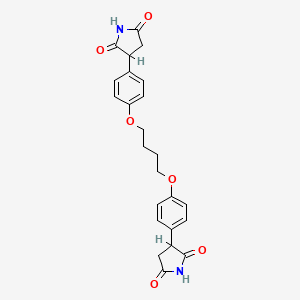

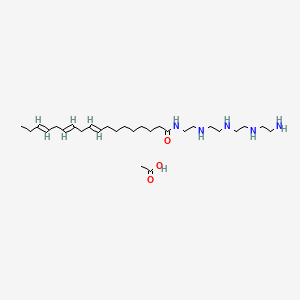
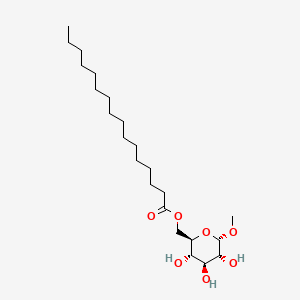
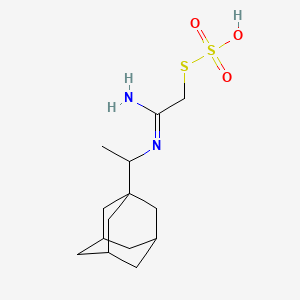


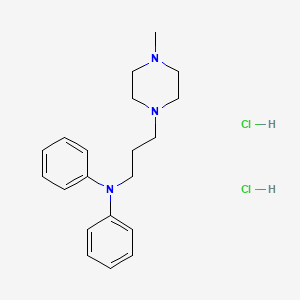


![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)
